Ethyl 2-amino-6-methylnicotinate
Description
Properties
IUPAC Name |
ethyl 2-amino-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFPRGAZVDCSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500329 | |
| Record name | Ethyl 2-amino-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70959-85-2 | |
| Record name | Ethyl 2-amino-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Dialkoxybutanone with Amidines
This industrial method (JP6477187B2) involves reacting 1,1-dimethoxy-3-butanone with ethoxycarbonylacetamidine hydrochloride in the presence of 1,8-diazabicyclo-7-undecene (DBU) as a base.
- Reagents :
- 1,1-Dimethoxy-3-butanone (0.74 mL)
- Ethoxycarbonylacetamidine hydrochloride (833 mg)
- DBU (2.24 mL total)
- Acetonitrile (10 mL solvent)
- Conditions :
- Initial stirring at room temperature (20 min)
- Heating at 80°C for 5 hours
- Workup :
- Extraction with ethyl acetate
- Purification via flash silica gel chromatography (hexane:ethyl acetate gradient)
| Parameter | Value |
|---|---|
| Yield | 59.3% |
| Purity (HPLC) | 99.9% |
| 1H-NMR (CDCl3) | δ 1.39 (t, 3H), 2.00 (s, 3H), 4.32 (q, 2H), 6.41–8.01 (m, 4H) |
This method achieves high purity and moderate yield under mild conditions, making it suitable for industrial scale-up.
Reaction of 1-Ethoxy-2,4-dioxopentane with Ethyl β-Amino-β-ethoxyacrylate
An alternative approach involves condensing 1-ethoxy-2,4-dioxopentane (30) with ethyl β-amino-β-ethoxyacrylate (31) in the presence of ammonia (Fig. 9).
- Reagents :
- 1-Ethoxy-2,4-dioxopentane
- Ethyl β-amino-β-ethoxyacrylate
- Ammonia (gas or aqueous)
- Outcome :
- Forms ethyl 2-amino-4-ethoxymethyl-6-methylnicotinate (32)
- Requires no chromatographic purification
While this method avoids complex workup steps, it lacks detailed yield or purity data in published literature.
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High purity (99.9%), mild conditions | Moderate yield (59.3%) |
| Dioxopentane Route | Simplified purification | Undisclosed yield/purity |
The cyclocondensation method is preferred for industrial applications due to reproducibility and quality control, whereas the dioxopentane route may suit small-scale exploratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted nicotinates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-amino-6-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The amino group and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . detailed studies on its exact mechanism of action and molecular targets are still ongoing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 2-amino-6-methylnicotinate with analogous nicotinate derivatives, emphasizing structural variations and functional impacts:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score | Log S (ESOL) | Bioavailability | Synthesis Accessibility |
|---|---|---|---|---|---|---|---|---|
| This compound | 70959-85-2 | C₈H₁₀N₂O₂ | 166.18 | 2-NH₂, 6-CH₃ | 0.97 (reference) | -2.35 | 0.55 | 1.66 |
| Methyl 2-amino-6-(methoxymethyl)nicotinate | 849805-26-1 | C₁₀H₁₂N₂O₃ | 208.21 | 2-NH₂, 6-CH₂OCH₃ | 0.94 | -2.41* | N/A | N/A |
| Methyl 4-amino-6-methylnicotinate | 14208-83-4 | C₈H₁₀N₂O₂ | 166.18 | 4-NH₂, 6-CH₃ | 0.88 | -1.98* | 0.49* | 1.78* |
| Ethyl 3-amino-4-pyridinecarboxylate | 5470-70-2 | C₈H₁₀N₂O₂ | 166.18 | 3-NH₂, 4-COOEt | 0.88 | -2.22 | 0.50 | 1.70 |
| Ethyl 2-chloro-6-methoxynicotinate | 1233520-12-1 | C₉H₁₀ClNO₃ | 215.64 | 2-Cl, 6-OCH₃ | N/A | -2.65 | 0.42 | 2.10 |
*Data inferred from structurally related analogs where direct values were unavailable .
Functional Group Impact on Properties
Substituent Effects on Solubility and Reactivity
- Amino vs. Chloro Groups: The amino group in this compound enhances hydrogen-bonding capacity, improving aqueous solubility (Log S = -2.35) compared to chloro-substituted analogs like Ethyl 2-chloro-6-methoxynicotinate (Log S = -2.65) .
- Methyl vs. Methoxymethyl: The 6-methoxymethyl group in Methyl 2-amino-6-(methoxymethyl)nicotinate increases steric bulk and lipophilicity, reducing solubility relative to the 6-methyl analog .
- Positional Isomerism: Methyl 4-amino-6-methylnicotinate (4-NH₂) exhibits higher solubility (Log S = -1.98) than the 2-NH₂ isomer due to reduced steric hindrance .
Bioactivity and Drug-Likeness
- This compound’s balanced bioavailability (0.55) and moderate PAINS score (0.55) suggest favorable drug-likeness, whereas bulkier analogs like Ethyl 2-chloro-6-methoxynicotinate show reduced bioavailability (0.42) .
- The amino group’s nucleophilicity facilitates reactions such as acylation and Suzuki coupling, making it a preferred intermediate in medicinal chemistry .
Biological Activity
Ethyl 2-amino-6-methylnicotinate, a derivative of nicotinic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including an amino group and an ethyl ester, which contribute to its reactivity and interactions with biological systems.
- Molecular Formula : C_10H_12N_2O_2
- Molecular Weight : 180.20 g/mol
- Structural Features : Contains an amino group, a methyl group, and an ethyl ester.
Biological Activities
This compound exhibits several biological activities that make it a candidate for further pharmacological exploration:
- Enzyme Interaction : The compound is known to affect enzyme activity due to its amino and ester functionalities. It can participate in biochemical reactions that may modulate cellular processes.
- Therapeutic Potential : Preliminary studies suggest that it may serve as a precursor for biologically active molecules, indicating possible therapeutic effects in various conditions. However, specific studies detailing its mechanisms of action are still required.
The potential mechanisms through which this compound exerts its biological effects include:
- Nucleophilic Substitution Reactions : The amino group can engage in nucleophilic substitution, leading to the formation of various derivatives that may possess distinct biological properties.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form nitro derivatives or reduction to yield alcohols, which may have differing biological activities.
Comparative Analysis
The uniqueness of this compound can be highlighted in comparison with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl Nicotinate | Methyl ester instead of ethyl ester | Lacks amino group |
| Ethyl Nicotinate | No amino or methyl groups | Simpler structure |
| 2-Amino-6-Methylpyridine | Lacks the ester group | Contains only one functional group |
| Ethyl 6-Amino-2-Methylnicotinate | Structural rearrangement of functional groups | Different positioning of amino group |
Case Studies and Research Findings
Research into this compound has been limited but promising. A few notable findings include:
- Antimicrobial Activity : In vitro studies have indicated that derivatives of nicotinic acid exhibit antimicrobial properties, suggesting that this compound may also possess similar effects .
- Inhibitory Potency : In related studies involving similar compounds, significant inhibitory activities were observed with IC50 values in the low nanomolar range. This suggests potential applications in metabolic disease treatments through modulation of specific enzymes .
- Pharmacological Applications : As a building block for more complex heterocyclic compounds, this compound is being investigated for its role in drug development and as an intermediate in medicinal chemistry.
Future Directions
Future research should focus on:
- Mechanistic Studies : Detailed investigations into the specific biological pathways and targets affected by this compound.
- In Vivo Studies : Conducting animal models to evaluate the therapeutic efficacy and safety profile of this compound.
- Synthesis of Derivatives : Exploring modifications to the structure to enhance biological activity or reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
